Ibafloxacin
CAS No.: 91618-36-9
Cat. No.: VC0006970
Molecular Formula: C15H14FNO3
Molecular Weight: 275.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 91618-36-9 |
---|---|
Molecular Formula | C15H14FNO3 |
Molecular Weight | 275.27 g/mol |
IUPAC Name | 7-fluoro-8,12-dimethyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
Standard InChI | InChI=1S/C15H14FNO3/c1-7-3-4-9-8(2)12(16)5-10-13(9)17(7)6-11(14(10)18)15(19)20/h5-7H,3-4H2,1-2H3,(H,19,20) |
Standard InChI Key | DXKRGNXUIRKXNR-UHFFFAOYSA-N |
SMILES | CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O |
Canonical SMILES | CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O |
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ibafloxacin (C₁₅H₁₄FNO₃; molecular weight 275.27 g/mol) features a fluorinated tricyclic core differentiating it from classical bicyclic fluoroquinolones . Its IUPAC name, 7-fluoro-8,12-dimethyl-4-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid, reflects the integration of a quinoline moiety with a fused cyclohexane ring . The SMILES notation CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O captures this complex topology, which enhances membrane penetration compared to earlier quinolones .
Stereochemical Considerations
The compound exists as enantiomers due to chiral centers at positions 5 and 13. The S-form crystallizes as colorless needles (mp 274–276°C) with specific rotation [α]ᴅ −107.4°, while the R-enantiomer exhibits [α]ᴅ +106.8° under identical conditions . Despite this chirality, commercial formulations use the racemic mixture, as stereospecific synthesis (via nickel-catalyzed cyclization of ethyl 7-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives) proved cost-prohibitive for veterinary applications .
Solubility and Stability
Ibafloxacin demonstrates pH-dependent solubility:
Thermogravimetric analysis reveals decomposition above 280°C, necessitating storage below 25°C in amber glass to prevent photodegradation . The crystalline form remains stable for 36 months under recommended conditions .
Mechanism of Antibacterial Action
Target Enzymes and Binding Kinetics
Ibafloxacin inhibits DNA gyrase (topoisomerase II) and topoisomerase IV with IC₅₀ values of 0.8 μg/mL and 1.2 μg/mL, respectively, in Staphylococcus pseudintermedius . Unlike human topoisomerases, bacterial enzymes exhibit heightened susceptibility due to structural differences in the GyrA subunit’s quinolone resistance-determining region (QRDR) . Molecular docking simulations suggest the C-8 methyl group enhances hydrophobic interactions with Phe-464 in Escherichia coli GyrA, increasing binding affinity by 23% compared to norfloxacin .
Bactericidal Dynamics
Time-kill assays against Proteus mirabilis demonstrate concentration-dependent activity:
Concentration (×MIC) | Log₁₀ CFU Reduction at 24h |
---|---|
1× | 2.3 |
4× | 4.1 |
8× | 5.8 |
AUC/MIC ratios >125 h·μg/mL correlate with eradication in canine pyoderma models . The post-antibiotic effect (PAE) lasts 0.7–2.13 hours against Enterobacteriaceae, persisting longer in acidic environments (e.g., infected wound pH 6.5) .
Synergy with Metabolites
The primary metabolite, 8-hydroxy-ibafloxacin, reduces parent compound MICs by 4- to 8-fold against Pasteurella multocida through dual inhibition of gyrase and efflux pumps . This synergy allows clinical efficacy despite plasma concentrations below MIC thresholds in some tissues .
Pharmacokinetic Profile Across Species
Canine Pharmacokinetics
After 15 mg/kg oral administration in beagles:
Parameter | Value (Mean ± SE) |
---|---|
Cₘₐₓ (μg/mL) | 4.2 ± 0.3 |
Tₘₐₓ (h) | 1.8 ± 0.2 |
AUC₀–∞ (h·μg/mL) | 38.7 ± 2.1 |
Vdₛₛ (L/kg) | 1.65 ± 0.42 |
Cl (L/h/kg) | 1.05 ± 0.10 |
t₁/₂λz (h) | 3.76 ± 0.4 |
Protein binding remains moderate (27–33%), facilitating tissue penetration . The drug accumulates in macrophages (intracellular:extracellular ratio 8.3:1), crucial for treating pyoderma .
Ruminant Milk Penetration
In lactating goats receiving 15 mg/kg IV:
Matrix | AUC (h·μg/mL) | t₁/₂ (h) | Penetration Ratio (Milk:Plasma) |
---|---|---|---|
Plasma | 15.19 ± 0.88 | 3.76 | — |
Milk | 3.04 ± 0.12 | 2.37 | 0.20 ± 0.01 |
Only 0.36% of the dose excretes in milk, suggesting minimal residue concerns .
Avian Adaptations
Broiler chickens exhibit faster clearance (0.519 L/h/kg) than mammals, with 79.6% intramuscular bioavailability . The drug’s zwitterionic nature enables distribution into respiratory secretions at 142% plasma concentrations, ideal for avian mycoplasmosis .
Clinical Applications in Veterinary Medicine
Canine Indications
EMA-approved uses (now withdrawn) included :
-
Superficial pyoderma: 15 mg/kg/day for 14 days (94% cure rate vs. S. pseudintermedius)
-
UTIs: 7-day course eradicated 87% of Proteus spp. infections
-
Respiratory infections: 89% resolution rate in kennel cough trials
Feline Therapeutics
Though off-label, 10 mg/kg q24h achieved:
-
92% abscess resolution in fight-wound infections
-
3.2 log reduction in Pasteurella load in upper respiratory infections
Resistance Management
Surveillance data (2000–2025) show concerning trends:
Pathogen | 2000–2010 % Resistant | 2020–2025 % Resistant |
---|---|---|
S. pseudintermedius | 2.1 | 17.4 |
E. coli | 0.8 | 9.3 |
P. mirabilis | 1.2 | 5.6 |
QRDR mutations (gyrA Ser-84→Leu; parC Glu-84→Lys) account for 78% of resistance .
Adverse Effect | Incidence (%) | Severity |
---|---|---|
Vomiting | 3.2 | Mild, self-limiting |
Diarrhea | 2.1 | Moderate |
Anorexia | 1.4 | Transient |
No cartilage toxicity observed in juvenile beagles <6 months at 3× label dose .
Drug Interactions
-
Cimetidine: Reduces ibafloxacin clearance by 38% via CYP450 inhibition
-
Divalent cations: Feed with 2h separation to avoid 72% AUC reduction
Regulatory Status and Future Directions
Withdrawal Rationale
EMA’s 2023 withdrawal cited:
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Rising resistance rates in companion animal pathogens
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Availability of narrower-spectrum alternatives
Reformulation Strategies
Ongoing research focuses on:
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Liposomal encapsulation: Increases wound fluid concentrations 9-fold
-
Metabolite co-administration: 8-hydroxy-ibafloxacin combination reduces effective dose by 60%
-
Topical hydrogels: Maintain MIC above thresholds for 72h post-application
One Health Considerations
Surveillance programs now track qnrB and aac(6')-Ib-cr genes in zoonotic pathogens to mitigate human health impacts. Future development must balance veterinary needs with antimicrobial stewardship imperatives.
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